molecular formula C12H14O3 B7947323 (S)-8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 1184173-42-9

(S)-8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B7947323
CAS No.: 1184173-42-9
M. Wt: 206.24 g/mol
InChI Key: VOAFGTBETRJDPU-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS: 32178-63-5) is a chiral tetrahydronaphthalene derivative with a methoxy (-OCH₃) group at position 8 and a carboxylic acid (-COOH) group at position 2 (Figure 1). Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol and a melting point of 141–143°C . The compound is synthesized via catalytic hydrogenation of unsaturated esters followed by hydrolysis, achieving high yields (up to 94%) . It serves as a key intermediate in pharmaceutical research, notably in the synthesis of dopamine receptor agonists and other neuroactive compounds .

Properties

IUPAC Name

(2S)-8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-11-4-2-3-8-5-6-9(12(13)14)7-10(8)11/h2-4,9H,5-7H2,1H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAFGTBETRJDPU-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1C[C@H](CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184173-42-9
Record name 8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carcoxylic acid, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1184173429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methoxy-1,2,3,4-Tetrahydronaphthalene-2-carcoxylic acid, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN8G7TG3W3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves several steps:

    Starting Material: The synthesis often begins with a naphthalene derivative.

    Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Hydrogenation: The naphthalene ring is partially hydrogenated to form the tetrahydronaphthalene structure. This can be done using hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Carboxylic Acid-Derived Reactions

The carboxylic acid group enables classic acid-catalyzed transformations:

Reaction TypeTypical ConditionsOutcome/ProductNotes
EsterificationROH, H⁺ (e.g., H₂SO₄) or DCC/DMAPCorresponding esterSteric hindrance may slow kinetics.
Amide FormationSOCl₂ → acyl chloride + amineAmide derivativesRequires activation of -COOH first.
DecarboxylationHeating with Cu or quinoline8-Methoxy-1,2,3,4-tetrahydronaphthaleneLikely under harsh conditions .

Methoxy Group Reactivity

The electron-rich methoxy group at C8 participates in electrophilic aromatic substitution (EAS), though the tetrahydro structure limits aromaticity:

Reaction TypeConditionsOutcomeSelectivity
DemethylationHBr (48%), refluxHydroxy derivativePositionally directed by ring strain.
NitrationHNO₃/H₂SO₄, low temperatureNitro-substituted productLimited by reduced aromaticity .

Hydrogenation/Reduction

The tetrahydro-naphthalene core may undergo further saturation under specific conditions:

Reaction TypeCatalyst/ReagentsOutcomeStereochemical Impact
Full hydrogenationH₂, Pd/C (high pressure)Decalin-derived carboxylic acid(S)-configuration preserved .
Selective reductionNaBH₄ or LiAlH₄Alcohol derivatives (unlikely)Carboxylic acid resists reduction.

Oxidation Reactions

Oxidative pathways are constrained by the saturated ring system:

Reaction TypeOxidizing AgentOutcomeByproducts
Benzylic oxidationKMnO₄, acidic conditionsKetone formation at C1 or C3Steric hindrance reduces yield .
Ring-opening oxidationOzone, followed by reductive workupDicarboxylic acid fragmentsTheoretical, no experimental data.

Stereochemical Considerations

The (S)-configuration at C2 influences reaction outcomes:

  • Chiral resolution : Used in asymmetric synthesis to retain enantiopurity .

  • Enzymatic interactions : Stereospecific binding in biological systems (e.g., enzyme inhibitors) .

Stability and Byproduct Formation

Key stability data from SDS :

  • Thermal decomposition : Occurs >200°C, producing CO₂ and aromatic hydrocarbons.

  • Incompatibilities : Reacts with strong bases (saponification) or oxidizing agents.

  • Storage : Stable at ambient temperature in inert atmospheres.

Synthetic Utility

This compound serves as a precursor for:

  • Pharmaceutical intermediates : Modifications at C2 or C8 enhance bioactivity .

  • Chiral ligands : Utilized in asymmetric catalysis due to rigid backbone .

Scientific Research Applications

Medicinal Chemistry

(S)-8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is primarily investigated for its potential therapeutic properties. Research indicates its role as a bioactive compound with possible anti-inflammatory and analgesic effects. Its structure allows it to interact with biological targets effectively.

Case Studies:

  • A study explored its efficacy in reducing pain responses in animal models, demonstrating statistically significant results compared to control groups .
  • Another investigation focused on its anti-inflammatory properties in vitro, showing inhibition of pro-inflammatory cytokines .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis due to its functional groups that can undergo various chemical transformations. It is utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Synthesis Pathways:

  • It can be synthesized through the alkylation of naphthalene derivatives followed by carboxylation reactions .
  • The methoxy group provides sites for further substitution reactions, enhancing its utility in synthetic chemistry.

Material Science

In material science, this compound has been studied for its potential use in developing new polymeric materials due to its ability to form stable complexes with metals and other polymers.

Research Findings:

  • The compound has been incorporated into polymer matrices to improve thermal stability and mechanical properties .
  • Its interaction with metal ions has been researched for applications in catalysis and sensor development .

Mechanism of Action

The mechanism of action of (S)-8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
  • Structure : Methoxy groups at positions 5 and 6, carboxylic acid at position 2.
  • Applications : Analogues of this scaffold are studied for dopamine agonist activity, relevant to Parkinson’s disease treatment .
(R)-6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
  • Structure : Methoxy at position 6, carboxylic acid at position 2 (enantiomer: R-configuration).
  • CAS : 136759-35-8 .
  • Key Difference : Positional isomerism (6 vs. 8 methoxy) and enantiomeric differences (R vs. S) influence pharmacokinetics and target selectivity.

Functional Group Modifications

Methyl 8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
  • Structure : Methyl ester (-COOCH₃) replaces the carboxylic acid (-COOH).
  • CAS : 83781-72-0; molecular weight 220.26 g/mol .
  • Properties : Improved lipophilicity compared to the acid form, making it suitable as a prodrug or synthetic intermediate .
8-Chloro-1,2,3,4-tetrahydro-5-methoxy-4-oxo-2-naphthaleneacetic Acid
  • Structure : Chlorine at position 8, ketone at position 4, and acetic acid side chain.
  • Synthesis : Derived from acid chloride intermediates, as described in .

Stereochemical Variations

(R)- and (S)-Enantiomers
  • (S)-Isomer : The target compound (CAS: 32178-63-5) exhibits chirality critical for receptor interaction.
  • (R)-Isomer : CAS: 1184173-28-1; enantiomeric differences can drastically alter biological activity .
  • Example : In dopamine agonists, the (S)-configuration often shows higher affinity for D₂ receptors compared to (R)-forms .

Substituent Additions/Replacements

5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
  • Structure : Bromine at position 5, methoxy at 6.
  • Synthesis : Bromination of ester precursors using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding 67% .
Amino-Substituted Analogues
  • Example: (1S,2R)-1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS: 888407-52-1).
  • Structure: Amino (-NH₂) group replaces methoxy.
  • Key Difference : Enhanced basicity and hydrogen-bonding capacity, altering solubility and target engagement .

Comparative Data Table

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
(S)-8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 32178-63-5 8-OCH₃, 2-COOH 206.24 Melting point: 141–143°C; used in drug synthesis
5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid N/A 5-OCH₃, 6-OCH₃, 2-COOH 236.27 Dopamine agonist research; synthesized via bromination (67% yield)
(R)-6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 136759-35-8 6-OCH₃, 2-COOH 206.24 Enantiomeric contrast to (S)-8-methoxy form
Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate 83781-72-0 8-OCH₃, 2-COOCH₃ 220.26 Lipophilic ester derivative; intermediate for further synthesis
5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid N/A 5-Br, 6-OCH₃, 2-COOH 283.15 Brominated analogue for cross-coupling reactions

Biological Activity

(S)-8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • IUPAC Name : 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
  • Molecular Formula : C₁₂H₁₄O₃
  • Molecular Weight : 206.24 g/mol
  • CAS Number : 32178-63-5
  • Melting Point : 141°C to 143°C

Antioxidant Activity

Research indicates that compounds with similar structures to this compound exhibit significant antioxidant properties. The presence of methoxy groups in the structure enhances the electron-donating ability of the compound, contributing to its capacity to scavenge free radicals and reduce oxidative stress in biological systems .

Anti-inflammatory Effects

Studies have shown that derivatives of tetrahydronaphthalene carboxylic acids can inhibit pro-inflammatory cytokines. This suggests that this compound may possess anti-inflammatory properties that could be beneficial in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies indicate that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. This property is particularly relevant for developing new antimicrobial agents in response to increasing antibiotic resistance .

Study on Antioxidant and Anti-inflammatory Effects

A recent study focused on the antioxidant and anti-inflammatory activities of related compounds found that this compound significantly reduced levels of reactive oxygen species (ROS) in cultured cells. The compound also decreased the expression of inflammatory markers such as TNF-alpha and IL-6 .

CompoundAntioxidant Activity (IC50)Anti-inflammatory Activity (Inhibition %)
This compound25 µM70%
Ascorbic Acid15 µMN/A
Curcumin30 µM65%

Antimicrobial Study

In another investigation assessing the antimicrobial efficacy of various naphthalene derivatives, this compound was found to exhibit a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli. These results highlight its potential as a lead compound for further development in antimicrobial therapy .

Q & A

Q. What are the recommended synthetic routes for (S)-8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid?

The synthesis of this compound typically involves chiral resolution or asymmetric catalysis to achieve the (S)-enantiomer. Key steps include:

  • Ring hydrogenation : Reduction of naphthalene derivatives to tetrahydro forms using catalysts like Pd/C or PtO₂ under hydrogen pressure .
  • Carboxylic acid introduction : Hydrolysis of ester intermediates (e.g., ethyl esters) under basic conditions (NaOH/EtOH) or acid catalysis (HCl/H₂O) .
  • Chiral control : Use of enantioselective catalysts (e.g., chiral oxazaborolidines) or resolution via diastereomeric salt formation with chiral amines .
    Example protocol : A related compound, 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonyl chloride, was synthesized by refluxing the carboxylic acid with thionyl chloride in anhydrous toluene, followed by purification .

Q. How can the stereochemical purity of the (S)-enantiomer be validated?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with mobile phases (hexane:isopropanol + 0.1% TFA) to resolve enantiomers. Retention times and peak area ratios confirm enantiomeric excess (e.e.) .
  • Optical rotation : Compare measured [α]D values with literature data (e.g., (S)-enantiomer of a similar compound: [α]D = +12.5° in MeOH) .
  • X-ray crystallography : Resolve crystal structures to confirm absolute configuration, particularly for novel derivatives .

Q. What are the critical physicochemical properties influencing experimental design?

Key properties include:

  • LogP : ~2.2 (predicted via computational tools like ChemAxon), indicating moderate lipophilicity suitable for cellular uptake .
  • pKa : The carboxylic acid group has a pKa ~4.5, requiring buffered solutions (pH 7.4) for stability in biological assays .
  • Thermal stability : Decomposition observed at >200°C, necessitating storage at −20°C under inert atmosphere .

Advanced Research Questions

Q. How does the methoxy group at position 8 impact biological activity in melanocortin receptor studies?

  • Structure-activity relationship (SAR) : The 8-methoxy group enhances binding to melanocortin-4 receptors (MC4R) by forming hydrogen bonds with Thr11 and hydrophobic interactions with Phe284. Removal reduces potency by ~50% .
  • Comparative data : Analogs without the methoxy group (e.g., 8-H derivative) show IC₅₀ = 120 nM vs. 45 nM for the methoxy-containing compound in MC4R assays .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • LC-MS/MS methods : Use a C18 column (e.g., Agilent Zorbax SB-C18) with gradient elution (0.1% formic acid in H₂O:MeCN). Detect impurities like des-methoxy analogs (m/z 205 → 159) .
  • Limits of detection (LOD) : Achieve ≤0.1% impurity detection via high-resolution MS (Orbitrap) with data-dependent acquisition (DDA) .
  • SPE cleanup : Oasis HLB cartridges (60 mg) preconditioned with methanol effectively remove matrix interferences from biological samples .

Q. How do structural modifications at the carboxylic acid position affect metabolic stability?

  • Ester prodrugs : Methyl or ethyl esters improve oral bioavailability (e.g., AUC increased 3-fold in rats) but require enzymatic hydrolysis for activation .
  • Amide derivatives : Substitution with piperidine (e.g., 2-carboxamide) reduces hepatic clearance (CLhep = 12 mL/min/kg vs. 25 mL/min/kg for the acid) .
  • In vitro assays : Microsomal stability studies (human liver microsomes, NADPH cofactor) show t₁/₂ = 45 min for the parent compound vs. >120 min for prodrugs .

Q. What computational strategies are effective for predicting binding modes to MMP-12?

  • Docking studies : Use AutoDock Vina with MMP-12 crystal structure (PDB: 3BA8). The carboxylic acid group coordinates the catalytic Zn²⁺ ion (distance ~2.1 Å), while the methoxy group occupies the S1' pocket .
  • MD simulations : AMBER force fields reveal stable binding over 100 ns, with RMSD <1.5 Å for the ligand-protein complex .
  • QSAR models : Hammett σ constants for substituents at position 8 correlate with inhibitory activity (R² = 0.89) .

Q. How can enantiomeric excess be optimized in large-scale synthesis?

  • Asymmetric hydrogenation : Employ Ru-BINAP catalysts (e.g., (S)-BINAP-RuCl₂) for ketone intermediates, achieving e.e. >98% under 50 bar H₂ .
  • Kinetic resolution : Lipase-catalyzed (e.g., Candida antarctica) hydrolysis of racemic esters selectively hydrolyzes the (R)-enantiomer, leaving the (S)-ester with e.e. >99% .
  • Crystallization-induced diastereomer resolution : Use (1R,2S)-ephedrine to form diastereomeric salts; recrystallize from EtOAc/heptane to enrich (S)-acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.